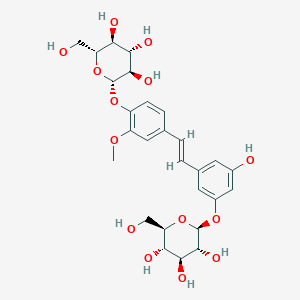
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated benzoic acid moiety and a tetrahydroquinoline sulfonamide group. Its molecular formula is C16H13FN2O5S, and it has a molecular weight of 364.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a tetrahydroquinoline derivative in the presence of triethylamine and hydrazine hydrate. The reaction is carried out in anhydrous tetrahydrofuran at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially leading to different pharmacologically active compounds.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and the use of anhydrous solvents to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various quinoline derivatives and modified benzoic acid compounds, which can have different biological activities and applications .
Applications De Recherche Scientifique
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of anticancer drugs and enzyme inhibitors.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound is similar in structure and is used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolinecarboxylic acid: Another related compound with a similar quinoline moiety, used in various chemical and biological studies.
Uniqueness
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is unique due to its combination of a fluorinated benzoic acid and a tetrahydroquinoline sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H13FN2O5S |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
2-fluoro-5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O5S/c17-13-4-3-11(8-12(13)16(21)22)25(23,24)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)(H,21,22) |
Clé InChI |
LJLZMLJDBLKLLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)





![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
